Tert-butyl 4-hydroxy-3-nitrobenzoate
Description
Tert-butyl 4-hydroxy-3-nitrobenzoate (CAS: 273939-22-3) is a nitroaromatic ester characterized by a hydroxyl group at the 4-position and a nitro group at the 3-position of the benzene ring, with a tert-butyl ester moiety at the carboxylate position. This compound serves as a critical intermediate in pharmaceutical and materials chemistry due to its electron-withdrawing nitro group and sterically bulky tert-butyl group, which influence both reactivity and stability .
Properties
IUPAC Name |
tert-butyl 4-hydroxy-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-11(2,3)17-10(14)7-4-5-9(13)8(6-7)12(15)16/h4-6,13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEGVLBNSWGBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Fischer Esterification
The classical Fischer esterification involves refluxing 4-hydroxy-3-nitrobenzoic acid with tert-butanol in the presence of a Brønsted acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). This method proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by tert-butanol.
Key Parameters:
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Molar Ratio: A 1:5 ratio of acid to alcohol ensures excess tert-butanol drives the equilibrium.
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Temperature: Reflux at 80–100°C for 12–24 hours achieves conversions >80%.
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Catalyst Loading: 5–10 mol% sulfuric acid optimizes reactivity without promoting side reactions.
Limitations:
Base-Promoted Alkylation
An alternative route employs alkylation of 4-hydroxy-3-nitrobenzoic acid’s carboxylate salt with tert-butyl halides (e.g., tert-butyl bromide) under basic conditions. This method avoids water-sensitive steps and achieves higher yields in non-polar solvents.
Reaction Conditions:
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Base: Potassium carbonate or pyridine deprotonates the carboxylic acid.
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Solvent: Dimethylformamide (DMF) enhances solubility of ionic intermediates.
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Yield: Reported yields reach 90–95% with tert-butyl bromide at 30°C.
Mechanistic Insight:
The carboxylate ion attacks the electrophilic tert-butyl carbon, displacing bromide. Steric hindrance from the tert-butyl group slows reaction kinetics, necessitating extended stirring (6–8 hours).
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors outperform batch systems by improving heat transfer and reducing reaction times.
Case Study:
A pilot-scale process using a tubular reactor achieved 92% yield in 2 hours under the following conditions:
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Catalyst: Solid acid resin (Amberlyst-15) for easy separation.
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Flow Rate: 10 mL/min with a residence time of 15 minutes.
Economic Considerations:
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Solvent recycling (e.g., tert-butanol recovery via distillation) reduces costs by 40%.
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Automated pH control ensures consistent product quality.
Purification and Characterization
Crude tert-butyl 4-hydroxy-3-nitrobenzoate often contains unreacted acid, tert-butanol, and nitro-reduction byproducts.
Chromatographic Purification
Silica gel column chromatography with hexane/ethyl acetate gradients (3:1 to 1:2) effectively separates the ester from polar impurities.
Performance Metrics:
Recrystallization
Alternative purification via recrystallization from ethanol/water mixtures (1:3 ratio) yields needle-like crystals.
Optimized Conditions:
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies:
| Method | Catalyst/Reagent | Solvent | Yield (%) | Time (h) | Scalability |
|---|---|---|---|---|---|
| Fischer Esterification | H₂SO₄ | Toluene | 80–85 | 24 | Moderate |
| Base-Promoted Alkylation | K₂CO₃, t-BuBr | DMF | 90–95 | 6–8 | High |
| Continuous Flow | Amberlyst-15 | t-BuOH | 92 | 0.25 | Industrial |
Trade-offs:
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Fischer Esterification: Lower yields but simpler setup.
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Alkylation: Higher yields require anhydrous conditions.
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Flow Chemistry: Capital-intensive but optimal for bulk production.
Challenges and Optimization Strategies
Nitro Group Stability
The nitro group’s susceptibility to reduction under acidic or reductive conditions necessitates inert atmospheres and low-temperature processing.
Mitigation Strategies:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride in hydrochloric acid.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of tert-butyl 4-oxo-3-nitrobenzoate.
Reduction: Formation of tert-butyl 4-hydroxy-3-aminobenzoate.
Substitution: Formation of tert-butyl 4-chloro-3-nitrobenzoate or tert-butyl 4-bromo-3-nitrobenzoate.
Scientific Research Applications
Organic Synthesis
- Building Block : Tert-butyl 4-hydroxy-3-nitrobenzoate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, facilitating the development of new chemical entities.
- Reactivity : The compound can undergo various chemical transformations, including oxidation to form tert-butyl 4-oxo-3-nitrobenzoate or reduction to tert-butyl 4-hydroxy-3-aminobenzoate. These derivatives are essential for further synthetic applications.
Biological Research
- Enzyme Inhibition : Studies have indicated that this compound can modulate enzyme activity through specific interactions with biological targets. This property makes it a candidate for investigating potential therapeutic effects in drug development .
- Antioxidant Activity : The compound exhibits notable antioxidant properties, which may protect cells from oxidative stress-related damage. This activity is particularly relevant in the context of neurodegenerative diseases and cancer research .
Medicinal Chemistry
- Drug Development : Its ability to interact with enzymes and receptors positions this compound as a promising precursor in the synthesis of pharmaceuticals. Research is ongoing to explore its potential as an anti-inflammatory agent and its role in treating neurodegenerative disorders .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-3-nitrobenzoate involves its interaction with specific molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The ester group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares tert-butyl 4-hydroxy-3-nitrobenzoate with structurally related nitrobenzoate derivatives:
Biological Activity
Tert-butyl 4-hydroxy-3-nitrobenzoate (TBHN) is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of TBHN's biological activity, including its mechanisms of action, interactions with molecular targets, and relevant case studies.
Chemical Structure and Properties
TBHN is characterized by the presence of a tert-butyl ester group, a hydroxyl group, and a nitro group attached to a benzoate backbone. Its molecular formula is , and it appears as a pale-yellow solid at room temperature. The unique arrangement of functional groups allows TBHN to engage in diverse chemical transformations and biological interactions.
The biological activity of TBHN is primarily attributed to its ability to interact with specific molecular targets through various mechanisms:
- Hydrogen Bonding : The hydroxyl and nitro groups can form hydrogen bonds with enzymes or receptors, modulating their activity.
- Electrostatic Interactions : The nitro group can participate in electrostatic interactions that influence the binding affinity of TBHN to biological targets.
- Lipophilicity : The tert-butyl group enhances the compound's lipophilicity, facilitating its passage through biological membranes, which is crucial for its bioavailability.
Biological Activities
Research has indicated that TBHN exhibits several potential biological activities:
- Enzyme Inhibition : TBHN has been studied for its capacity to inhibit specific enzymes, making it a candidate for therapeutic applications. For instance, it may inhibit esterases or other relevant enzymes involved in metabolic pathways.
- Antitumor Activity : Similar compounds have demonstrated antitumor properties. While direct evidence for TBHN's antitumor effects remains limited, its structural analogs show promise in cancer research.
Case Studies and Research Findings
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Enzyme Interaction Studies :
A study assessed the inhibitory effects of TBHN on cholinesterases. The results indicated that TBHN could effectively inhibit these enzymes, with IC50 values comparable to known inhibitors like tacrine . -
Cell Transformation Assays :
In experiments involving BALB/3T3 cells, compounds structurally related to TBHN showed dose-dependent cell transformation when treated with tumor promoters. This suggests that TBHN could potentially exhibit similar initiating activity in carcinogenesis . -
Pharmacokinetics and Bioavailability :
Preliminary pharmacokinetic studies have suggested favorable absorption and distribution profiles for TBHN, indicating its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Enzyme inhibition | Hydroxyl and nitro groups |
| Tert-butyl 3-hydroxy-4-nitrobenzoate | Antitumor activity | Different functional group position |
| Tert-butyl 4-hydroxybenzoate | General antioxidant properties | Lacks nitro group |
Q & A
Q. Experimental Validation :
- Crystallographic Analysis : Hydrogen-bonding motifs in related compounds (e.g., 4-tert-butylamino-3-nitrobenzoate) confirm steric constraints via X-ray diffraction .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify tert-butyl protons as a singlet at ~1.4 ppm. Hydroxyl protons appear as broad peaks near 5.5 ppm (solvent-dependent) .
- ¹³C NMR : The carbonyl carbon (ester) resonates at ~165 ppm, while nitro group carbons appear at ~140–150 ppm .
- IR Spectroscopy :
- Strong absorption bands for ester C=O (~1720 cm⁻¹) and nitro groups (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- Mass Spectrometry :
- Molecular ion peaks (M⁺) and fragmentation patterns confirm molecular weight and structural integrity .
Advanced: What strategies can mitigate discrepancies in reported reaction yields for this compound synthesis?
Methodological Answer:
Discrepancies often arise from:
- Purity of Starting Materials : Impurities in nitrobenzoic acid derivatives reduce yields. Use recrystallization or column chromatography for purification .
- Catalyst Selection : Compare benzenesulfonyl chloride (97% yield) vs. alternative activating agents (e.g., DCC/DMAP systems), which may underperform due to side reactions.
- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and optimize reaction termination times .
Q. Contradiction Analysis :
| Factor | High-Yield Condition | Low-Yield Condition | Resolution Strategy |
|---|---|---|---|
| Activating Agent | Benzenesulfonyl chloride | DCC/DMAP | Prefer sulfonyl chlorides |
| Solvent | Hexane/ethyl acetate | Pure DMF | Optimize solvent polarity |
Basic: How can the nitro and hydroxyl groups in this compound be selectively modified?
Methodological Answer:
- Nitro Group Reduction : Use catalytic hydrogenation (H₂/Pd-C) or stoichiometric reductants (e.g., Fe/HCl) to convert nitro to amine without affecting the ester .
- Hydroxyl Protection : Employ silyl ethers (e.g., TBSCl) or acetyl groups to shield the hydroxyl moiety during subsequent reactions .
Advanced: What computational methods validate the electronic interactions between substituents in this compound?
Methodological Answer:
- DFT Calculations : Model electron density maps to predict electrophilic attack sites, aligning with experimental regioselectivity data .
- Molecular Dynamics : Simulate steric effects of the tert-butyl group on reaction trajectories, corroborating crystallographic findings .
Basic: What are the key considerations for scaling up the synthesis of this compound from laboratory to pilot-scale?
Methodological Answer:
- Heat Management : Use jacketed reactors to maintain temperatures during exothermic steps (e.g., alkylation) .
- Solvent Recovery : Implement distillation systems for hexane/ethyl acetate mixtures to reduce costs .
Advanced: How does the compound's stability under acidic or basic conditions impact its applicability in multi-step syntheses?
Methodological Answer:
- Acidic Conditions : The tert-butyl ester hydrolyzes slowly in mild acids (pH 3–5) but degrades rapidly in strong acids (e.g., H₂SO₄), limiting its use in acid-catalyzed reactions .
- Basic Conditions : Base-mediated saponification of the ester occurs above pH 10, necessitating protective strategies for prolonged stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
